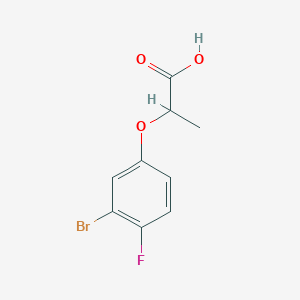

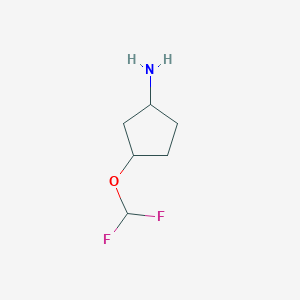

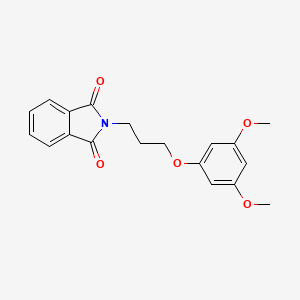

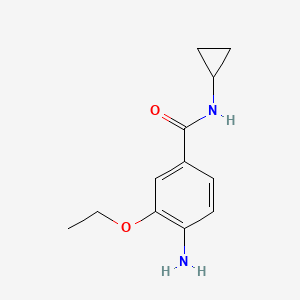

![molecular formula C10H10BrN3 B1446702 3-bromo-6,7,8,9-tetrahydro-5H-pyrrolo[2,3-b:4,5-c']dipyridine CAS No. 1784991-92-9](/img/structure/B1446702.png)

3-bromo-6,7,8,9-tetrahydro-5H-pyrrolo[2,3-b:4,5-c']dipyridine

Overview

Description

Scientific Research Applications

Synthesis and Reactivity

The structural motif of 3-Bromo-6,7,8,9-tetrahydro-5H-pyrrolo[2,3-b:4,5-c']dipyridine, related to the broader class of pyrrolidine derivatives, plays a crucial role in drug discovery due to its bioactive potential and structural versatility. The pyrrolidine ring, characterized by its saturated nature and sp^3-hybridization, allows for efficient exploration of pharmacophore space, contributing significantly to the stereochemistry and three-dimensional (3D) coverage of molecules. This structural feature enhances the biological profile of drug candidates through different binding modes to enantioselective proteins, demonstrating the importance of the pyrrolidine scaffold in medicinal chemistry (Li Petri et al., 2021).

Catalysis and Synthesis of Bioactive Compounds

The synthesis of pyranopyrimidine scaffolds, which share a structural resemblance to the pyrrolo[2,3-b:4,5-c']dipyridine system, illustrates the importance of these compounds in medicinal and pharmaceutical industries. These scaffolds are key precursors for a broad range of synthetic applications, demonstrating their versatility and applicability in developing lead molecules. The use of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, underscores the adaptability of these structural frameworks in synthesizing bioactive compounds, highlighting the ongoing research interest in exploring their full potential (Parmar, Vala, & Patel, 2023).

Optical and Electronic Properties

Diketopyrrolopyrroles, closely related to the pyrrolo[2,3-b:4,5-c']dipyridine framework, are widely used dyes with applications across various fields, including electronics and fluorescence imaging. The extension of their chromophore leads to significant changes in both linear and nonlinear optical properties. These compounds exemplify the broad utility of pyrrolopyrrole derivatives in real-world applications, from high-quality pigments to solar cells, indicating the potential for 3-Bromo-6,7,8,9-tetrahydro-5H-pyrrolo[2,3-b:4,5-c']dipyridine derivatives in similar applications (Grzybowski & Gryko, 2015).

Regioselectivity in Halogenation

The study of regioselectivity in the bromination of pyridines offers insights into the chemical reactivity of halogenated pyrrolopyridine compounds. Understanding the inductive effects of nitrogen in the ring and the influence of steric factors on bromination outcomes provides valuable knowledge for the targeted synthesis and modification of pyrrolo[2,3-b:4,5-c']dipyridine derivatives, potentially impacting their pharmacological properties (Thapa, Brown, Balestri, & Taylor, 2014).

properties

IUPAC Name |

12-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c11-6-3-7-8-5-12-2-1-9(8)14-10(7)13-4-6/h3-4,12H,1-2,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACOFSNXCIYUCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1NC3=C2C=C(C=N3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

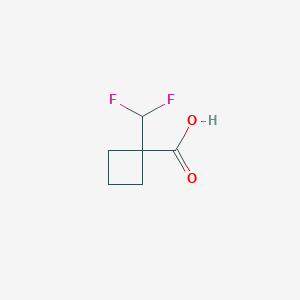

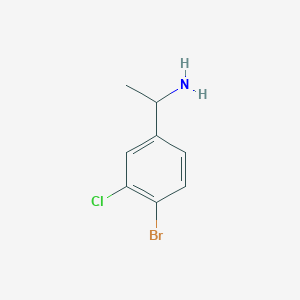

![5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride](/img/structure/B1446623.png)